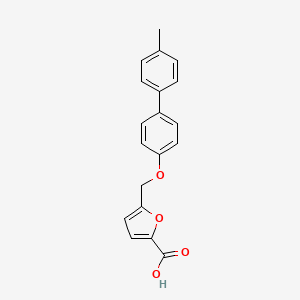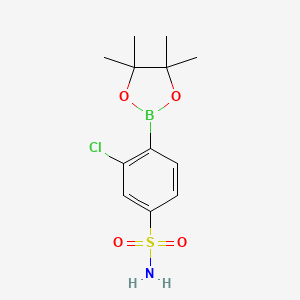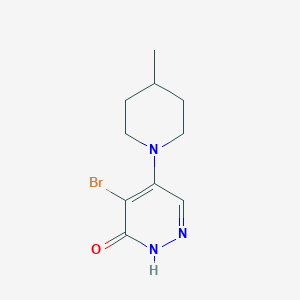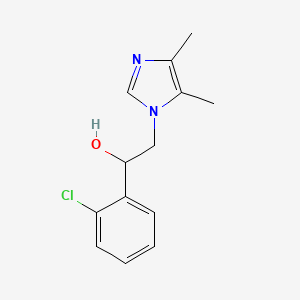![molecular formula C15H17F3N2O2S B7596105 3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)
3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP belongs to the class of pyrrolidin-2-one derivatives, and it has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the receptor, this compound enhances the activity of the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the observed anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that plays a role in the development of seizures and neurodegenerative disorders. This compound has also been found to increase the levels of GABA in the brain, which further enhances its inhibitory effects. Additionally, this compound has been found to exhibit antioxidant properties, which can protect against oxidative stress-induced damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one in lab experiments is its high potency and selectivity for the GABAA receptor. This allows for precise modulation of neuronal activity, which is essential for studying the effects of this compound on various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound has a short half-life, which can make it difficult to maintain stable concentrations in vivo.
Orientations Futures
There are several future directions for the research on 3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the long-term effects of this compound on neuronal activity and the potential for tolerance and dependence. Finally, the development of more potent and selective this compound derivatives could lead to the discovery of new therapeutic agents for the treatment of various neurological disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound has been optimized to yield high purity this compound, which is essential for scientific research applications. This compound acts as a positive allosteric modulator of the GABAA receptor, leading to its observed anticonvulsant, analgesic, and anxiolytic effects. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various neurological disorders. However, further studies are needed to investigate the long-term effects of this compound and the potential for tolerance and dependence.
Méthodes De Synthèse
The synthesis of 3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide, followed by cyclization with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized to yield high purity this compound, which is essential for scientific research applications.
Applications De Recherche Scientifique
3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
3-(1-oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c16-15(17,18)11-1-3-12(4-2-11)20-6-5-13(14(20)21)19-7-9-23(22)10-8-19/h1-4,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLFMOXYQAUFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CCS(=O)CC2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)




![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)



![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7596111.png)
![7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7596119.png)

![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)